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Compound of Interest

Compound Name: Tmc-95A

Cat. No.: B1241362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TMC-95A, a potent, noncovalent inhibitor

of the 20S proteasome, with a specific focus on its interaction with the trypsin-like catalytic

sites. TMC-95A, a cyclic peptide isolated from the fermentation broth of Apiospora montagnei,

has garnered significant interest for its unique mechanism of action and potential as a lead

compound in drug discovery.[1]

Core Mechanism of Action
TMC-95A functions as a competitive and reversible inhibitor of the 20S proteasome, targeting

all three of its major proteolytic activities: chymotrypsin-like (CT-L), caspase-like (C-L), and

trypsin-like (T-L).[1][2] Unlike many other proteasome inhibitors, TMC-95A does not form a

covalent bond with the catalytic N-terminal threonine residues of the active β subunits.[3][4]

Instead, its potent inhibitory effect stems from a high-affinity, noncovalent binding interaction.[2]

[5]

X-ray crystallography studies of TMC-95A complexed with the yeast 20S proteasome have

revealed that the inhibitor binds to the active sites through a network of specific hydrogen

bonds.[2][4] The cyclic and conformationally constrained structure of TMC-95A pre-organizes

its peptide backbone for an optimal fit within the active site clefts, contributing to its high

binding affinity.[5] This binding physically obstructs substrate access to the catalytic threonine

residues, thereby inhibiting proteolytic activity.[2]
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The following diagram illustrates the noncovalent inhibitory mechanism of TMC-95A on a

proteasome active site.
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Caption: Mechanism of TMC-95A noncovalent inhibition.

Quantitative Inhibitory Data
TMC-95A and its diastereomer, TMC-95B, exhibit potent inhibition against all three catalytic

activities of the 20S proteasome. The trypsin-like activity, located at the β2 subunit, is

responsible for cleaving peptide bonds after basic amino acid residues.[6] While TMC-95A is

most potent against the chymotrypsin-like activity, its inhibition of the trypsin-like site is

significant.[2][3]

The table below summarizes the 50% inhibitory concentrations (IC50) for TMC-95A and its

related compounds against the different proteasomal activities.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1241362?utm_src=pdf-body
https://www.benchchem.com/product/b1241362?utm_src=pdf-body-img
https://www.benchchem.com/product/b1241362?utm_src=pdf-body
https://www.benchchem.com/product/b1241362?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10458307/
https://www.benchchem.com/product/b1241362?utm_src=pdf-body
https://www.mdpi.com/1422-0067/22/24/13309
https://pmc.ncbi.nlm.nih.gov/articles/PMC2556569/
https://www.benchchem.com/product/b1241362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Chymotryp
sin-Like
(CT-L) IC50

Trypsin-
Like (T-L)
IC50

Caspase-
Like (C-L) /
PGPH IC50

Source
Organism
for
Proteasome

Reference

TMC-95A 5.4 nM 200 nM 60 nM Not Specified [2]

TMC-95B 8.7 nM 490 nM 60 nM Not Specified [2]

TMC-95C 0.36 µM 14 µM 8.7 µM Not Specified [2]

TMC-95D 0.27 µM 9.3 µM 3.3 µM Not Specified [2]

PGPH: Peptidyl-glutamyl-peptide-hydrolyzing activity, another term for caspase-like activity.

It is noteworthy that TMC-95A displays high selectivity for the proteasome. Studies have shown

that it does not inhibit other proteases such as m-calpain, cathepsin L, or trypsin, even at

concentrations up to 30 µM.[3][4]

Experimental Protocols
The determination of inhibitory activity of compounds like TMC-95A on the trypsin-like site of

the proteasome typically involves enzymatic assays using purified 20S proteasome and a

specific fluorogenic substrate.

General Protocol for Trypsin-Like Activity Inhibition
Assay
1. Materials and Reagents:

Purified 20S Proteasome (from human erythrocytes, yeast, or other sources).
Assay Buffer: e.g., 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA. Note: Sodium dodecyl sulfate
(SDS) is often used to activate latent proteasome but is sometimes omitted in assays for
trypsin-like activity.[3]
Fluorogenic Substrate for Trypsin-Like Activity: e.g., Boc-Leu-Arg-Arg-7-amido-4-
methylcoumarin (Boc-LRR-AMC).
TMC-95A or other test inhibitors, dissolved in a suitable solvent (e.g., DMSO).
96-well microplates (black, for fluorescence measurements).
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Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC).

2. Experimental Procedure:

Preparation: Prepare serial dilutions of the inhibitor (TMC-95A) in assay buffer.
Reaction Mixture: In each well of the 96-well plate, add the assay buffer, the fluorogenic
substrate (e.g., to a final concentration of 85 µM), and varying concentrations of the inhibitor.
[7] Include control wells with no inhibitor (vehicle control) and wells with no enzyme
(background control).
Enzyme Addition: Initiate the reaction by adding the purified 20S proteasome to each well
(e.g., to a final concentration of 0.0025 mg/mL).[7]
Incubation and Measurement: Immediately place the plate in the fluorescence reader pre-set
to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence over time,
which corresponds to the cleavage of the AMC group from the substrate.
Data Analysis:
Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.
Normalize the rates relative to the vehicle control (100% activity).
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a suitable dose-response curve.

The following diagram outlines the general workflow for this inhibition assay.
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Caption: Workflow for a proteasome trypsin-like inhibition assay.
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TMC-95A is a highly potent, selective, and noncovalent inhibitor of the 20S proteasome. Its

significant activity against the trypsin-like site, coupled with its unique reversible binding

mechanism, distinguishes it from many covalent inhibitors. The detailed understanding of its

inhibitory profile and mechanism of action provides a valuable foundation for the rational design

of novel, highly specific proteasome inhibitors for therapeutic applications. The experimental

protocols outlined herein serve as a standard methodology for evaluating the efficacy of TMC-
95A and its analogs against the trypsin-like activity of the proteasome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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